(Z)-3-Bromo-N'-hydroxy-4-methoxybenzene-1-carboximidamide
CAS No.:
Cat. No.: VC17822209
Molecular Formula: C8H9BrN2O2
Molecular Weight: 245.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9BrN2O2 |
|---|---|
| Molecular Weight | 245.07 g/mol |
| IUPAC Name | 3-bromo-N'-hydroxy-4-methoxybenzenecarboximidamide |
| Standard InChI | InChI=1S/C8H9BrN2O2/c1-13-7-3-2-5(4-6(7)9)8(10)11-12/h2-4,12H,1H3,(H2,10,11) |
| Standard InChI Key | ACPSRWAPDRMQED-UHFFFAOYSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)/C(=N/O)/N)Br |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=NO)N)Br |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The molecular formula of (Z)-3-Bromo-N'-hydroxy-4-methoxybenzene-1-carboximidamide is C₈H₈BrN₂O₂, with a molecular weight of 261.07 g/mol . The IUPAC name reflects its substitution pattern: a bromine atom at position 3, a methoxy group at position 4, and a hydroxy-substituted carboximidamide group at position 1 of the benzene ring.
Stereochemical Configuration
The (Z) designation indicates the spatial arrangement around the imine double bond (C=N) in the carboximidamide group. This configuration influences the compound’s reactivity and biological interactions, though detailed stereochemical studies remain limited in published literature .
Table 1: Key Identifiers of (Z)-3-Bromo-N'-hydroxy-4-methoxybenzene-1-carboximidamide
| Property | Value | Source |
|---|---|---|
| CAS Number | 885959-57-9 | |
| Molecular Formula | C₈H₈BrN₂O₂ | |
| Molecular Weight | 261.07 g/mol | |
| IUPAC Name | (Z)-3-bromo-4-methoxy-N'-hydroxybenzene-1-carboximidamide |
Synthesis and Chemical Reactivity
Reactivity Profile
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Hydrolysis: The carboximidamide group may undergo hydrolysis under acidic or basic conditions, yielding corresponding amides or amines.
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Electrophilic Substitution: The bromine atom and methoxy group direct further substitutions on the aromatic ring, favoring positions ortho and para to existing substituents .
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Coordination Chemistry: The hydroxylamine moiety can act as a ligand for metal ions, suggesting potential applications in catalysis .
Physicochemical Properties
Spectral Characteristics
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IR Spectroscopy: Strong absorption bands at ~1650 cm⁻¹ (C=N stretch) and ~3400 cm⁻¹ (N-H/O-H stretch) .
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NMR Spectroscopy:
Solubility and Stability
The compound exhibits limited solubility in polar solvents like water but dissolves in dimethyl sulfoxide (DMSO) and dichloromethane. Stability studies indicate decomposition at temperatures above 150°C .
Challenges and Future Directions
Knowledge Gaps
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Stereochemical Control: Current synthetic methods lack detailed protocols for achieving high (Z)-isomer purity.
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Biological Activity: No in vivo or in vitro data specific to this compound are available, necessitating pharmacological profiling.
Research Opportunities
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